17-Hydroxy-16-methylene-delta6-progesterone
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Overview
Description
UNII-71M6M9B09F:
Preparation Methods
The synthesis of 17-Hydroxy-16-methylene-Δ6-progesterone involves several steps, starting from progesterone. The key steps include:
Hydroxylation: Introduction of a hydroxyl group at the 17th position.
Methylenation: Introduction of a methylene group at the 16th position.
Δ6-Desaturation: Introduction of a double bond at the 6th position.
These reactions typically require specific reagents and conditions, such as:
Hydroxylation: Using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Methylenation: Using methylene iodide and a strong base like sodium hydride.
Δ6-Desaturation: Using dehydrogenation agents like selenium dioxide.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
17-Hydroxy-16-methylene-Δ6-progesterone undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Conversion to alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Introduction of different functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, methylenated, or desaturated products.
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential use in hormone replacement therapy and treatment of certain medical conditions.
Industry: Used in the production of steroid-based pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 17-Hydroxy-16-methylene-Δ6-progesterone involves its interaction with specific molecular targets and pathways. As a steroid derivative, it can bind to steroid hormone receptors, influencing gene expression and cellular processes. The compound may also interact with enzymes involved in steroid metabolism, affecting the synthesis and breakdown of other hormones.
Comparison with Similar Compounds
17-Hydroxy-16-methylene-Δ6-progesterone can be compared with other similar compounds, such as:
Progesterone: The parent compound, which lacks the hydroxyl, methylene, and Δ6-desaturation modifications.
17-Hydroxyprogesterone: Similar to the compound but lacks the methylene and Δ6-desaturation modifications.
16-Methyleneprogesterone: Similar to the compound but lacks the hydroxyl and Δ6-desaturation modifications.
The uniqueness of 17-Hydroxy-16-methylene-Δ6-progesterone lies in its specific combination of modifications, which may confer distinct biological and chemical properties compared to its analogs.
Properties
CAS No. |
10087-54-4 |
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Molecular Formula |
C22H28O3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-16-methylidene-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O3/c1-13-11-19-17-6-5-15-12-16(24)7-9-20(15,3)18(17)8-10-21(19,4)22(13,25)14(2)23/h5-6,12,17-19,25H,1,7-11H2,2-4H3/t17-,18+,19+,20+,21+,22+/m1/s1 |
InChI Key |
OWNBTLWHDRNFKF-GUCLMQHLSA-N |
Isomeric SMILES |
CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)O |
Canonical SMILES |
CC(=O)C1(C(=C)CC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)O |
Origin of Product |
United States |
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